molecular formula C10H15NO4 B153235 tert-Butyl 3,5-dioxopiperidine-1-carboxylate CAS No. 396731-40-1

tert-Butyl 3,5-dioxopiperidine-1-carboxylate

Cat. No. B153235
M. Wt: 213.23 g/mol
InChI Key: KWNDKZADLGFSKE-UHFFFAOYSA-N
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Description

Tert-Butyl 3,5-dioxopiperidine-1-carboxylate is a chemical compound that serves as an important intermediate in various synthetic pathways. It is related to piperidine derivatives, which are often utilized in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of tert-butyl 3,5-dioxopiperidine-1-carboxylate-related compounds involves several steps, including chlorination, addition reactions, and protective group strategies. For instance, the synthesis of 1-tert-butyl-4-chloropiperidine, a related compound, can be achieved through chlorination using thionyl chloride and tetrabutylammonium chloride to suppress side products, or by adding methylmagnesium chloride to a dimethyliminium salt . Another related compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, is synthesized from L-alanine and used as a chiral auxiliary in dipeptide synthesis .

Molecular Structure Analysis

X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a structurally similar compound, reveal that it exists in the 4-enol form when crystallized from a mixture of dichloromethane and pentane. The molecular packing in the crystal structure is driven by strong O-H...O=C hydrogen bonds, forming infinite chains .

Chemical Reactions Analysis

The tert-butyl 3,5-dioxopiperidine-1-carboxylate derivatives undergo various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate reacts with L-selectride to yield cis isomers of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield . Additionally, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone can be transformed into tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3,5-dioxopiperidine-1-carboxylate and its derivatives are influenced by their molecular structure. For example, tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate forms a porous three-dimensional network with hydrophobic channels in its crystal structure due to intermolecular N—H⋯O hydrogen bonds . These structural features can significantly affect the solubility, stability, and reactivity of the compounds.

Scientific Research Applications

X-ray Studies and Molecular Packing

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a derivative of tert-butyl 3,5-dioxopiperidine-1-carboxylate, reveal its molecular structure and packing. The compound forms strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. This insight is crucial for understanding its chemical behavior and potential applications in scientific research (Didierjean et al., 2004).

Stereoselective Syntheses

tert-Butyl 3,5-dioxopiperidine-1-carboxylate is used in stereoselective syntheses. For instance, its derivatives have been utilized to produce tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in high yield. Such processes are significant in creating specific molecular configurations, essential in drug development and material science (Boev et al., 2015).

Synthesis of Jak3 Inhibitor Intermediates

The compound plays a role in synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating a novel protein tyrosine kinase Jak3 inhibitor. This application highlights its significance in pharmaceutical research, where it aids in developing new therapeutic agents (Chen Xin-zhi, 2011).

Formation of Naphtho[1,6]naphthyridine Derivatives

In the field of chemical synthesis, tert-butyl 3,5-dioxopiperidine-1-carboxylate is instrumental in forming naphtho[1,6]naphthyridine derivatives under catalyst-free conditions. This demonstrates its utility in facilitating complex chemical reactions, which are pivotal in developing new compounds for various applications (Mu et al., 2015).

Use in Amino Acid Synthesis

The compound has been used in synthesizing protected α-amino acids, showcasing its role in peptide and protein research. This application is critical in biochemistry and molecular biology for studying protein structures and functions (Baldwin et al., 1996).

Involvement in Dendrimer Synthesis

tert-Butyl 3,5-dioxopiperidine-1-carboxylate contributes to the synthesis of dendrimers, a type of polymer crucial in nanotechnology and material science. Its role in dendrimer synthesis underscores its importance in creating new materials with potential applications in various industries (Pesak et al., 1997).

properties

IUPAC Name

tert-butyl 3,5-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNDKZADLGFSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620491
Record name tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3,5-dioxopiperidine-1-carboxylate

CAS RN

396731-40-1
Record name tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 3,5-dioxo-, 1,1-dimethylethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a cooled solution (0° C.) of potassium tert-butoxide (112.0 mL, 112.0 mmol) was added via addition funnel over 1.5 h, a solution 120 (26.41 g, 101.9 mmol) in ether (200 mL). The mixture was stirred for an additional 3 h. The precipitate was filtered off and washed with ether. The solid was dissolved in water and the pH was adjusted to ca. 4 with HOAc. The solids were filtered, washed with water, and dried to afford 13.16 g (60.6%) of tert-butyl 3,5-dioxopiperidine-1-carboxylate (122).
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
26.41 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Rohde, S Karavadhi, R Pragani, L Liu… - Journal of medicinal …, 2021 - ACS Publications
Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) are oncogenic for a number of malignancies, primarily low-grade gliomas and acute myeloid leukemia. We report a …
Number of citations: 10 pubs.acs.org

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